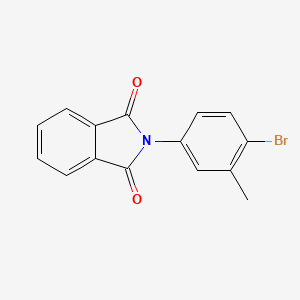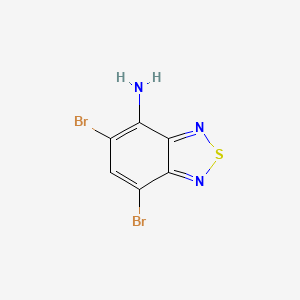![molecular formula C22H21N3O5 B11712298 ethyl 4-[(5E)-5-[4-(dimethylamino)benzylidene]-2-hydroxy-4,6-dioxo-5,6-dihydropyrimidin-1(4H)-yl]benzoate](/img/structure/B11712298.png)
ethyl 4-[(5E)-5-[4-(dimethylamino)benzylidene]-2-hydroxy-4,6-dioxo-5,6-dihydropyrimidin-1(4H)-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a dimethylamino group, a benzoate ester, and a diazinanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOATE typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl 4-aminobenzoate under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with urea to form the diazinanone ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-[(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-[(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of ETHYL 4-[(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the diazinanone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 4-(DIMETHYLAMINO)BENZOATE: Similar structure but lacks the diazinanone ring.
4-[(DIMETHYLAMINO)PHENYL]METHYLIDENE-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
ETHYL 4-[(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOATE is unique due to the presence of both the dimethylamino group and the diazinanone ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H21N3O5 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
ethyl 4-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-21(28)15-7-11-17(12-8-15)25-20(27)18(19(26)23-22(25)29)13-14-5-9-16(10-6-14)24(2)3/h5-13H,4H2,1-3H3,(H,23,26,29)/b18-13+ |
InChI-Schlüssel |
USGIZGNZBYCYBD-QGOAFFKASA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)


![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)
![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11712284.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11712291.png)


![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
